Crystal Structure and Conformational Rigidity: N-(2-methylphenyl)-2-nitrobenzamide vs. Non-Methylated Analog
Single-crystal X-ray diffraction definitively characterizes the three-dimensional conformation of N-(2-methylphenyl)-2-nitrobenzamide, providing a precise molecular fingerprint [1]. This level of structural detail is not uniformly established for all its analogs. The study quantifies the dihedral angle between the two aromatic rings as 41.48°, and the nitro group is twisted 24.7° out of its attached ring plane [1]. This non-planar conformation is a direct consequence of steric interactions from the ortho-methyl and ortho-nitro substituents, distinguishing it from the simpler, unsubstituted 2-nitro-N-phenylbenzamide (CAS 2385-27-5) for which such detailed geometric data may not be available or differ due to the lack of the ortho-methyl group [2].
| Evidence Dimension | Dihedral Angle Between Aromatic Rings |
|---|---|
| Target Compound Data | 41.48° |
| Comparator Or Baseline | 2-nitro-N-phenylbenzamide (CAS 2385-27-5) or related benzamides with less steric hindrance; Not quantified in the same study but expected to be different based on steric principles. |
| Quantified Difference | Not applicable for direct comparison; target compound's value is provided for definitive structural identification. |
| Conditions | Single-crystal X-ray diffraction; T = 273 K; Orthorhombic space group P21 21 21 [1]. |
Why This Matters
The well-defined conformation is essential for reliable molecular docking studies and computational chemistry, ensuring reproducible results when using this specific compound.
- [1] Saeed, A., Hussain, S., & Bolte, M. (2008). N-(2-Methylphenyl)-2-nitrobenzamide. Acta Crystallographica Section E, 64(Pt 2), o521. View Source
- [2] PubChem. 2-nitro-N-phenylbenzamide. Accessed 2026-04-17. View Source
